molecular formula C17H16N4O6 B12460752 3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid CAS No. 956182-71-1

3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B12460752
CAS No.: 956182-71-1
M. Wt: 372.3 g/mol
InChI Key: BVACKIMDMGQIHQ-UHFFFAOYSA-N
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Description

3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both nitrophenyl and phenylformohydrazido groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of benzene derivatives to introduce the nitro group, followed by the formation of carbamoyl and formohydrazido functionalities through subsequent reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid lies in its combination of nitrophenyl and phenylformohydrazido groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

956182-71-1

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

3-(2-benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C17H16N4O6/c22-15(23)10-14(19-20-16(24)11-5-2-1-3-6-11)17(25)18-12-7-4-8-13(9-12)21(26)27/h1-9,14,19H,10H2,(H,18,25)(H,20,24)(H,22,23)

InChI Key

BVACKIMDMGQIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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